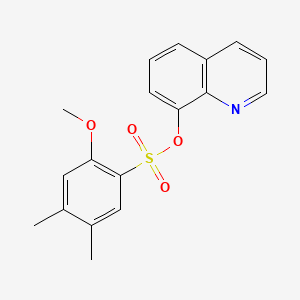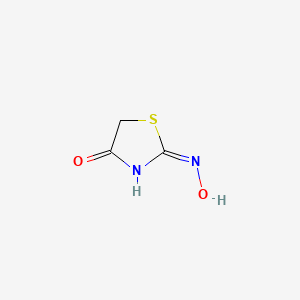![molecular formula C19H16N4O B13368561 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B13368561.png)
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a phenol group, an imidazo[1,2-a]pyrazine core, and a toluidine moiety, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of a suitable aldehyde with an amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the imidazo[1,2-a]pyrazine core.
Functionalization: Subsequent functionalization steps introduce the phenol and toluidine groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and toluidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine core can interact with enzymes and receptors, modulating their activity. The phenol and toluidine groups may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol can be compared with other imidazo[1,2-a]pyrazine derivatives:
Imidazo[1,2-a]pyridine: Similar core structure but different substituents, leading to different biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with distinct chemical properties and applications.
Imidazo[1,2-a]quinoline: Known for its antiviral and anticancer properties, highlighting the diverse potential of imidazo[1,2-a] scaffolds.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C19H16N4O |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-[3-(4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C19H16N4O/c1-13-5-7-15(8-6-13)21-19-18(14-3-2-4-16(24)11-14)22-17-12-20-9-10-23(17)19/h2-12,21,24H,1H3 |
Clave InChI |
NJKSNDCJMSVDTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,4-dihydro-2(1H)-isoquinolinyl)-2,1,3-benzoxadiazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13368482.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13368487.png)
![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368492.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide](/img/structure/B13368495.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368503.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368508.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368529.png)


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368542.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13368544.png)

